molecular formula C9H14ClNO B14077886 4-Piperidin-1-yl-but-2-enoyl chloride

4-Piperidin-1-yl-but-2-enoyl chloride

Katalognummer: B14077886
Molekulargewicht: 187.66 g/mol
InChI-Schlüssel: XPJWCVLKRVTORQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidin-1-yl-but-2-enoyl chloride is a chemical compound that features a piperidine ring attached to a butenoyl chloride group. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications . The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-1-yl-but-2-enoyl chloride typically involves the reaction of piperidine with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidin-1-yl-but-2-enoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while addition of a Grignard reagent can result in the formation of a tertiary alcohol .

Wissenschaftliche Forschungsanwendungen

4-Piperidin-1-yl-but-2-enoyl chloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of drug candidates for various therapeutic areas, including oncology and neurology.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Piperidin-1-yl-but-2-enoyl chloride depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological effect. The exact molecular targets and pathways involved vary depending on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Piperidin-1-yl-but-2-enoyl chloride is unique due to the presence of both the piperidine ring and the butenoyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C9H14ClNO

Molekulargewicht

187.66 g/mol

IUPAC-Name

4-piperidin-1-ylbut-2-enoyl chloride

InChI

InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2

InChI-Schlüssel

XPJWCVLKRVTORQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC=CC(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.